molecular formula C14H23NO3 B6219780 tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2751620-69-4

tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6219780
CAS No.: 2751620-69-4
M. Wt: 253.3
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Description

tert-Butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a bicyclo[1.1.1]pentane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{3-hydroxybicyclo[111]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the bicyclo[11Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can impart specific binding properties to target proteins or enzymes, making it a candidate for developing new therapeutic agents.

Medicine: In medicine, the compound’s potential therapeutic applications are being investigated. Its unique structure may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its versatility makes it a valuable asset in pushing the boundaries of material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows for precise binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
  • tert-Butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness: What sets tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with a pyrrolidine and tert-butyl group. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

2751620-69-4

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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